Arfendazam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arfendazam is a compound belonging to the benzodiazepine class of drugs. It is a 1,5-benzodiazepine, with nitrogen atoms located at positions 1 and 5 of the diazepine ring. This compound is closely related to other 1,5-benzodiazepines such as clobazam. This compound exhibits sedative and anxiolytic effects, although it is a partial agonist at gamma-aminobutyric acid A receptors, resulting in relatively mild sedative effects and muscle relaxant effects only at very high doses .

Méthodes De Préparation

The synthesis of 1,5-benzodiazepine derivatives, including Arfendazam, can be achieved through various methods. One notable method involves the condensation of o-phenylenediamine with a variety of ketones using nano-γ-Fe2O3–SO3H as a catalyst under microwave irradiation and solvent-free conditions. This method is advantageous due to its alignment with green chemistry principles, offering a facile and rapid reaction, no solvent use, easy separation of products, and good to excellent yields . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Arfendazam undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Applications De Recherche Scientifique

Arfendazam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the properties and reactions of benzodiazepines. In biology and medicine, this compound is studied for its sedative and anxiolytic effects, as well as its potential use in treating anxiety disorders and insomnia. In industry, it is used in the development of new pharmaceuticals and as a standard for quality control .

Mécanisme D'action

Arfendazam exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic effects. The compound produces an active metabolite, lofendazam, which is thought to contribute to its overall effects .

Comparaison Avec Des Composés Similaires

Arfendazam is most closely related to other 1,5-benzodiazepines such as clobazam. Compared to clobazam, this compound has a milder sedative effect due to its partial agonist activity at gamma-aminobutyric acid A receptors. Other similar compounds include diazepam, lorazepam, and alprazolam, which are all benzodiazepines but differ in their chemical structure and pharmacological effects .

Activité Biologique

Arfendazam, a designer benzodiazepine, has garnered attention due to its potential biological activity, particularly in relation to the central nervous system (CNS). This compound is part of a broader class of substances that interact with various neurotransmitter systems, primarily the gamma-aminobutyric acid (GABA) receptors and opioid receptors. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

This compound primarily acts as a modulator of the GABA-A receptor, which plays a significant role in inhibitory neurotransmission in the brain. By enhancing GABAergic activity, this compound can produce sedative, anxiolytic, and anticonvulsant effects. Additionally, computational studies suggest that this compound may also interact with opioid receptors, potentially complicating its pharmacodynamics and increasing the risk of adverse effects.

Biological Activity Data

Recent studies have employed various methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) models, to predict the binding affinity of this compound to GABA-A and opioid receptors. The findings indicate that:

- Binding Affinity : this compound displays significant binding affinity towards GABA-A receptors, comparable to established benzodiazepines like diazepam.

- Opioid Receptor Interaction : Preliminary data suggest that this compound may act as a partial agonist at mu-opioid receptors, which could enhance its sedative properties but also raises concerns regarding respiratory depression and dependency.

Table 1: Binding Affinity of this compound Compared to Other Compounds

| Compound | GABA-A Binding Affinity (kcal/mol) | Mu-Opioid Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | -9.5 | -8.4 |

| Diazepam | -9.7 | N/A |

| Fluloprazolam | -8.9 | -8.6 |

Case Studies

A review of case studies involving benzodiazepines provides insights into the clinical implications of compounds similar to this compound:

- Case Study 1 : A patient treated with a benzodiazepine analog experienced significant sedation but also reported episodes of respiratory depression when combined with opioids.

- Case Study 2 : In a cohort study assessing panic disorder treatments, benzodiazepines showed efficacy in reducing anxiety symptoms but were associated with higher dropout rates due to adverse effects.

These cases underscore the importance of monitoring patients for potential side effects when prescribing compounds like this compound.

Research Findings

Recent research highlights the dual action of designer benzodiazepines on both GABAergic and opioid systems:

- Safety Profile : The interaction with opioid receptors may increase the risk of tolerance and dependence, similar to traditional opioids.

- Therapeutic Potential : While this compound shows promise for treating anxiety and seizure disorders, its safety profile necessitates further investigation.

Propriétés

Numéro CAS |

37669-57-1 |

|---|---|

Formule moléculaire |

C18H17ClN2O3 |

Poids moléculaire |

344.8 g/mol |

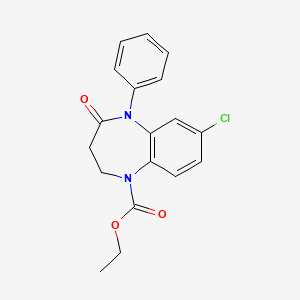

Nom IUPAC |

ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate |

InChI |

InChI=1S/C18H17ClN2O3/c1-2-24-18(23)20-11-10-17(22)21(14-6-4-3-5-7-14)16-12-13(19)8-9-15(16)20/h3-9,12H,2,10-11H2,1H3 |

Clé InChI |

NXJWVCHVPUCWJS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

SMILES canonique |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Apparence |

Solid powder |

Key on ui other cas no. |

37669-57-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Arfendazam |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.